molecular formula C17H13NO2 B12790491 1-(diphenylmethyl)-1H-pyrrole-2,5-dione CAS No. 32620-66-9

1-(diphenylmethyl)-1H-pyrrole-2,5-dione

Cat. No.: B12790491
CAS No.: 32620-66-9
M. Wt: 263.29 g/mol
InChI Key: KKEDETOIQTYBAM-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-1H-pyrrole-2,5-dione is a chemical compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a diphenylmethyl group attached to a pyrrole ring, which is further substituted with two keto groups at positions 2 and 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-1H-pyrrole-2,5-dione typically involves the reaction of diphenylmethane with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which undergoes cyclization to form the pyrrole ring.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and microreactors has been explored to enhance the efficiency of the synthesis process. These methods offer advantages such as better control over reaction parameters, higher yield, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The compound can undergo substitution reactions at the pyrrole ring or the diphenylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(Diphenylmethyl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(Diphenylmethyl)-1H-pyrrole-2,5-dione: Unique due to the presence of both diphenylmethyl and pyrrole-2,5-dione moieties.

    Diphenylmethane: Lacks the pyrrole ring and keto groups.

    Pyrrole-2,5-dione: Lacks the diphenylmethyl group.

Uniqueness

This compound is unique due to its combined structural features, which confer distinct chemical and biological properties

Properties

CAS No.

32620-66-9

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-benzhydrylpyrrole-2,5-dione

InChI

InChI=1S/C17H13NO2/c19-15-11-12-16(20)18(15)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,17H

InChI Key

KKEDETOIQTYBAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C(=O)C=CC3=O

Origin of Product

United States

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